molecular formula C8H8BrNO3 B8470896 Methyl 2-amino-4-bromo-3-hydroxybenzoate

Methyl 2-amino-4-bromo-3-hydroxybenzoate

Cat. No.: B8470896
M. Wt: 246.06 g/mol
InChI Key: VINXVFDATQEXOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-hydroxybenzoate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,10H2,1H3

InChI Key

VINXVFDATQEXOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-hydroxy-2-nitro-benzoic acid methyl ester (Example 6.2) (3.13 g) in tetrahydrofuran (40 ml) was added a solution of sodium dithionite (10.23 g) in water (40 ml). The reaction mixture was stirred at 60° C. for 2 hours. Then the reaction was diluted with ethyl acetate (80 ml) and aqueous hydrochloric acid (1M) (30 ml) and the mixture vigorously shaken. The phases were separated and the aqueous phase was extracted with ethyl acetate (60 ml). The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated to give 2-amino-4-bromo-3-hydroxy-benzoic acid methyl ester (2.46 g). 1H-NMR (400 MHz, CDCl3): 7.35 (d, 1H), 6.72 (d, 1H), 6.05 (s, 1H), 5.47 (s, 1H), 3.87 (s, 3H) ppm.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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